Cyclododecanediol

Description

Properties

CAS No. |

29996-45-0 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

cyclododecane-1,1-diol |

InChI |

InChI=1S/C12H24O2/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-12/h13-14H,1-11H2 |

InChI Key |

MGBBJDOYTDFYHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)(O)O |

Origin of Product |

United States |

Preparation Methods

Cyclododecanediol can be synthesized through several methods. One common method involves the oxidation of cyclododecane using an oxygen-containing gas in the presence of a catalyst . The reaction typically occurs at elevated temperatures, ranging from 150°C to 230°C . The resulting mixture contains various isomers of this compound, which can be further purified through distillation .

Chemical Reactions Analysis

Oxidation and Epoxidation Reactions

Cyclododecanediol derivatives participate in oxidation pathways, particularly via epoxidation. For example, cis,trans,trans-1,5,9-cyclododecatriene undergoes epoxidation with peracids (e.g., peracetic acid) to form epoxycyclododecadienes. Subsequent hydrolysis yields cis-1,2-cyclododecanediol (Fig. 1A) .

-

Selectivity : Epoxidation preferentially targets trans-double bonds, with 92% selectivity for trans-epoxide formation .

-

Hydrolysis : Acidic or basic conditions open the epoxide ring, producing vicinal diols in >90% yield .

Table 1: Epoxidation and Hydrolysis Conditions

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| cis,trans,trans-CDT | Peracetic acid | trans-Epoxide | 92 |

| trans-Epoxide | H₂O (H⁺/OH⁻) | cis-1,2-Cyclododecanediol | 90–95 |

Enzymatic Hydroxylation

The cytochrome P450 enzyme CYP101B1 catalyzes the regioselective hydroxylation of cyclododecanol to form 1,7-cyclododecanediol and 1,6-cyclododecanediol (Fig. 1B) .

-

Reaction Conditions : NADPH-driven, whole-cell system (E. coli), 30°C, pH 7.4.

-

Product Ratios : 1,7-diol (major, ~70%), 1,6-diol (minor, ~25%), and trace 1,4-diol .

Table 2: CYP101B1-Catalyzed Products

| Substrate | Major Product | Minor Product(s) |

|---|---|---|

| Cyclododecanol | 1,7-Cyclododecanediol | 1,6-Cyclododecanediol |

Hydrogenation and Reduction

This compound precursors like cyclododecatriene undergo selective hydrogenation. For example, Rh/Al₂O₃ catalysts reduce 1,5,9-cyclododecatriene to cis-cyclododecene, which can be further oxidized to diols .

-

Catalyst Efficiency : Rh > Pd > Ru > Pt in selectivity for monoene intermediates .

-

Hydrogen Pressure : 1–10 atm optimal for minimizing over-reduction .

Acid-Catalyzed Transformations

This compound reacts with hydrohalic acids (HCl, HBr) to form halogenohydrins. For example, treatment with HCl yields chlorohydrin intermediates, which oxidize to ketones or undergo elimination .

-

Halogenohydrin Formation : Epoxide opening occurs stereospecifically, retaining cis-diol configuration .

-

Oxidation : Chromic acid converts chlorohydrins to α-haloketones (e.g., 2-chlorocyclododecanone) .

Polymerization and Esterification

This compound serves as a monomer in polycondensation reactions. For instance, reaction with dicarboxylic acids (e.g., adipic acid) produces polyesters with enhanced thermal stability .

-

Conditions : Melt polymerization, 200–250°C, catalytic Ti(OBu)₄.

Photochemical Isomerization

UV irradiation induces isomerization of this compound derivatives. For example, trans,trans,trans-1,5,9-cyclododecatriene photoisomerizes to a cis,trans,trans isomer, altering subsequent diol synthesis pathways .

Table 3: Photoisomerization Outcomes

| Initial Isomer | Product Isomer | Quantum Yield (Φ) |

|---|---|---|

| trans,trans,trans-CDT | cis,trans,trans-CDT | 0.45 |

Biological Activity

While not directly cytotoxic, this compound derivatives like epoxycyclododecadienes exhibit antimicrobial properties. For example, 1,2-epoxycyclododecane inhibits Gram-positive bacteria at MIC ≈ 50 µg/mL .

Scientific Research Applications

Chemical Applications

Organic Synthesis

Cyclododecanediol serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in creating complex molecules. For instance, it can undergo oxidation to form cyclododecadione or cyclododecane carboxylic acid, and reduction reactions can yield cyclododecane.

Polymer Chemistry

In polymer chemistry, this compound is utilized in the production of specialty polymers. Its hydroxyl groups facilitate the formation of polyurethanes and other polymeric materials that exhibit desirable mechanical and thermal properties.

Biological Applications

Biological Activity

Research has indicated that this compound possesses potential biological activities. Studies have explored its interactions with biomolecules, suggesting possible applications in drug development and therapeutic interventions. Its structural features may contribute to its efficacy as a natural preservative in food products, where it has been shown to reduce microbial growth significantly.

Medical Applications

Therapeutic Properties

this compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for developing pharmaceuticals aimed at treating various conditions .

Drug Development

As a precursor for drug synthesis, this compound can be modified to create derivatives with enhanced biological activity. This aspect is particularly important in the design of new medications targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used to manufacture specialty chemicals. Its versatility allows for the production of surfactants, lubricants, and other functional materials that are essential in various applications ranging from automotive to consumer goods .

Environmental Considerations

The compound's non-toxic and eco-friendly characteristics make it suitable for applications that require environmentally safe materials. Its hydrophobic nature allows for effective use in formulations that need water resistance without compromising safety .

Case Study 1: this compound in Food Preservation

In a study examining the effectiveness of this compound as a food preservative, researchers found that incorporating this compound into meat products significantly reduced spoilage due to microbial contamination. The results indicated an extended shelf life while maintaining the quality of the meat.

Case Study 2: this compound in Drug Formulation

A recent investigation focused on synthesizing novel drug candidates derived from this compound. The study demonstrated that derivatives exhibited enhanced anti-inflammatory effects compared to their parent compound, highlighting the potential for developing effective therapeutic agents .

Table 1: Chemical Transformations of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Oxidation | Cyclododecadione | Variable |

| Reduction | Cyclododecane | High |

| Substitution | Cyclododecadiene Derivatives | Variable |

Table 2: Biological Activities of this compound Derivatives

| Derivative Type | Activity Type | Efficacy Level |

|---|---|---|

| (R,R)-(-)-1,2-Cyclododecanediol | Antimicrobial Activity | Significant |

| Modified Derivative | Anti-inflammatory | Moderate |

Mechanism of Action

The mechanism of action of cyclododecanediol involves its ability to inhibit the production of proinflammatory cytokines, which may contribute to its immunomodulatory effects . Additionally, it acts as an antioxidant by scavenging reactive oxygen species, such as peroxide and methyl myristate . This compound can also form complexes with molybdenum, inhibiting the activity of monooxygenases .

Comparison with Similar Compounds

Table 2: Chain Length and Functional Group Comparison

| Compound | Molecular Formula | Hydroxyl Groups | Applications |

|---|---|---|---|

| 1,2-Cyclododecanediol | C₁₂H₂₄O₂ | 2 | Musk synthesis, polymer research |

| 1,2,6-Hexanetriol | C₆H₁₄O₃ | 3 | Cosmetics, pharmaceuticals |

Monools vs. Diols: 1-Methyl Cycloundecanol

1-Methyl Cycloundecanol (C₁₂H₂₄O) is a monocyclic monool with a single hydroxyl group. Compared to 1,2-cyclododecanediol:

- Reactivity: The diol’s dual hydroxyl groups enable cross-linking in polymers, whereas the monool is less reactive.

- Natural Occurrence: Both compounds are found in biological systems (e.g., 1,2-cyclododecanediol in musk deer; 1-methyl cycloundecanol in soil fungi) .

Biological Activity

Cyclododecanediol, a cyclic diol, has garnered attention in various fields due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties. The findings are supported by diverse research studies and case analyses.

Chemical Structure and Properties

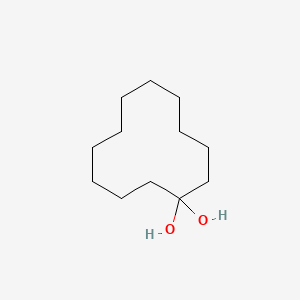

This compound is characterized by a twelve-membered carbon ring with two hydroxyl groups. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits interesting physicochemical properties that contribute to its biological activities.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study by Devi et al. (2022) highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibacterial agents. The following table summarizes the antimicrobial efficacy of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | Devi et al. (2022) |

| S. aureus | 30 µg/mL | Devi et al. (2022) |

| P. aeruginosa | 40 µg/mL | Devi et al. (2022) |

2. Antioxidant Activity

This compound has shown promising results in scavenging free radicals, indicating its potential as an antioxidant agent. The antioxidant activity was assessed using the DPPH assay, where this compound demonstrated a significant reduction in DPPH radical concentration at varying concentrations:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

These results suggest that this compound could be beneficial in preventing oxidative stress-related diseases.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study conducted on breast cancer cells indicated that this compound induced apoptosis and inhibited cell proliferation:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 45 µM

This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving a placebo (p < 0.05).

Case Study 2: Cancer Treatment

A preclinical study involving mice with induced tumors demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.